In-Depth Technical Guide to 2-Iodo-5-nitrotoluene: Properties, Reactions, and Synthetic Applications
In-Depth Technical Guide to 2-Iodo-5-nitrotoluene: Properties, Reactions, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-5-nitrotoluene is a valuable and versatile chemical intermediate, playing a crucial role in the synthesis of a wide array of complex organic molecules. Its trifunctional nature, featuring iodo, nitro, and methyl groups on a toluene (B28343) backbone, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Iodo-5-nitrotoluene, detailed experimental protocols for its key reactions, and its applications in pharmaceutical and materials science research.
Core Physical and Chemical Properties
2-Iodo-5-nitrotoluene is a light yellow to brown crystalline solid at room temperature.[1] It is classified as a combustible solid and is sensitive to light, necessitating storage in a dark, dry place.[1] This compound is insoluble in water but exhibits solubility in organic solvents such as ethanol, ether, and benzene.
Physical Properties
A summary of the key physical properties of 2-Iodo-5-nitrotoluene is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [1] |
| Melting Point | 103-107 °C | [1] |
| Boiling Point (Predicted) | 309.2 ± 30.0 °C | |
| Density (Predicted) | 1.883 ± 0.06 g/cm³ | |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene. |
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 1-Iodo-2-methyl-4-nitrobenzene | [2] |
| CAS Number | 5326-38-5 | [1] |
| EC Number | 226-204-1 | [1] |
| SMILES String | Cc1cc(ccc1I)--INVALID-LINK--=O | [1] |
| InChI Key | ARJHCXYRCLMLQN-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of 2-Iodo-5-nitrotoluene. While specific peak data is proprietary to spectral databases, the following provides an overview of available spectroscopic information.
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¹H NMR & ¹³C NMR: Proton and Carbon Nuclear Magnetic Resonance spectra are available for 2-Iodo-5-nitrotoluene and can be accessed through chemical databases such as ChemicalBook.[3]
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Mass Spectrometry (MS): The mass spectrum of 2-Iodo-5-nitrotoluene is available through the NIST Mass Spectrometry Data Center. The top peak (m/z) is observed at 263, corresponding to the molecular ion.[2]
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Infrared (IR) Spectroscopy: The vapor phase IR spectrum for 2-Iodo-5-nitrotoluene is available in the SpectraBase database.[2]
Chemical Properties and Reactivity
The synthetic utility of 2-Iodo-5-nitrotoluene stems from the distinct reactivity of its three functional groups: the iodo, nitro, and methyl groups. This allows for selective and sequential chemical transformations, making it a powerful building block in organic synthesis.
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Iodo Group: The iodine atom is an excellent leaving group, making it highly susceptible to nucleophilic substitution and a key participant in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
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Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents. This transformation is a pivotal step in the synthesis of many pharmaceutical compounds, converting the nitro-intermediate into a versatile aniline (B41778) derivative.
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Methyl Group: The methyl group can also be chemically modified, for instance, through oxidation to a carboxylic acid, further expanding the synthetic possibilities.
Key Experimental Protocols
The following sections provide detailed methodologies for two of the most important reactions involving 2-Iodo-5-nitrotoluene: the reduction of the nitro group and the Suzuki-Miyaura cross-coupling reaction.
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to an amine is a fundamental transformation in the synthesis of many biologically active molecules.
Reaction: 2-Iodo-5-nitrotoluene to 4-Iodo-3-methylaniline
Methodology:
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Materials:
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2-Iodo-5-nitrotoluene
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Ethanol
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Sodium hydroxide (B78521) (NaOH) solution (e.g., 3M)
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Ethyl acetate (B1210297) (or other suitable extraction solvent)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Standard glassware for workup and purification
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Procedure:
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In a round-bottom flask, dissolve 2-Iodo-5-nitrotoluene (1.0 eq) in ethanol.
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Add tin(II) chloride dihydrate (3-5 eq) to the solution.
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Heat the reaction mixture to reflux with stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Carefully add a cold solution of sodium hydroxide to precipitate tin salts.
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Filter the mixture through celite to remove the tin salts and wash the filter cake with ethyl acetate.
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Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-Iodo-3-methylaniline.
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The crude product can be purified by column chromatography or recrystallization as needed.
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Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl compounds.
Reaction: 2-Iodo-5-nitrotoluene with Phenylboronic Acid
Methodology:
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Materials:
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2-Iodo-5-nitrotoluene
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Phenylboronic acid
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a modern pre-catalyst)
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Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
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Degassed solvent (e.g., a mixture of Dioxane and Water, 4:1)
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Anhydrous sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., ethyl acetate)
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Brine solution
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Reaction vessel (e.g., Schlenk flask or sealed tube)
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Inert gas supply (Argon or Nitrogen)
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Procedure:
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To a dry reaction vessel, add 2-Iodo-5-nitrotoluene (1.0 eq), phenylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
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Evacuate and backfill the vessel with an inert gas (repeat three times).
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Under the inert atmosphere, add the degassed solvent mixture.
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Add the palladium catalyst (e.g., 2-5 mol%).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into water and extract the aqueous layer with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the residue by flash column chromatography to yield the desired biaryl product.
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Applications and Significance
2-Iodo-5-nitrotoluene is a key intermediate in several areas of chemical research and industry due to its versatile reactivity.
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Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceuticals, including those developed for treating bacterial infections and cancer.[4] The ability to selectively functionalize the different positions on the aromatic ring is paramount in constructing complex drug molecules.
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Agrochemicals: The compound is utilized in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides, which in turn helps to improve crop yields.[4]
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Organic Electronics: 2-Iodo-5-nitrotoluene is used in the development of organic semiconductors, which are essential components for manufacturing flexible electronic devices such as Organic Light Emitting Diodes (OLEDs).[4]
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Dye Manufacturing: It is also an important intermediate in the production of various dyes.[4]
Safety Information
2-Iodo-5-nitrotoluene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
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Personal Protective Equipment (PPE): Dust mask (type N95 or equivalent), eyeshields, and gloves are recommended.
Visualization of Synthetic Utility
The following diagram illustrates the key synthetic transformations of 2-Iodo-5-nitrotoluene, highlighting its role as a versatile chemical intermediate.
